Corticosterone-21-hemisuccinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

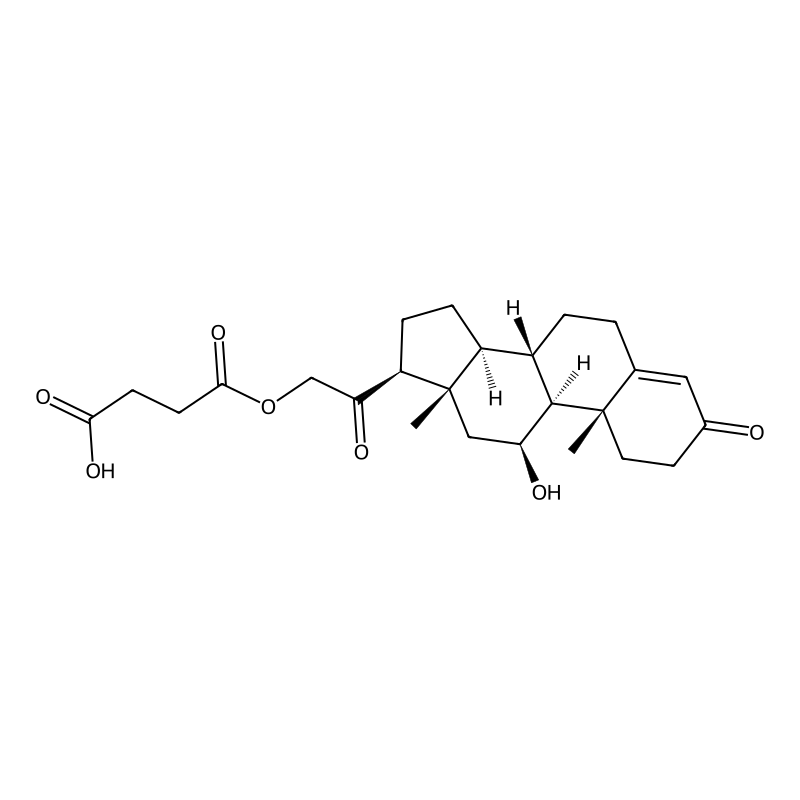

Corticosterone-21-hemisuccinate is a synthetic derivative of corticosterone, a naturally occurring steroid hormone produced by the adrenal cortex. This compound is characterized by the addition of a hemisuccinate group at the 21-position of the corticosterone molecule. Its molecular formula is , and it has a molecular weight of approximately 434.54 g/mol . The introduction of the hemisuccinate moiety enhances its solubility in water, making it more suitable for pharmaceutical applications compared to its parent compound.

- Esterification: The hemisuccinate group can react with alcohols to form esters, which may alter its pharmacokinetic properties.

- Hydrolysis: In aqueous environments, the ester bond can be hydrolyzed, regenerating corticosterone and succinic acid.

- Acyl Transfer Reactions: This compound can participate in acyl transfer reactions, influenced by carboxyl groups, which are essential in corticosteroid chemistry .

These reactions are crucial for understanding how corticosterone-21-hemisuccinate can be modified for various applications.

Corticosterone-21-hemisuccinate exhibits significant biological activity primarily through its interaction with glucocorticoid receptors. Upon binding, it initiates the transcription of genes involved in anti-inflammatory and immunosuppressive responses. This activity makes it useful in treating conditions characterized by excessive inflammation or immune response . Additionally, its enhanced solubility allows for more effective delivery and absorption in biological systems compared to corticosterone.

The synthesis of corticosterone-21-hemisuccinate typically involves the following steps:

- Starting Material: Corticosterone is used as the starting material.

- Activation of Succinic Anhydride: Succinic anhydride is activated using a suitable reagent (often a catalyst) to facilitate the reaction.

- Esterification Reaction: The activated succinic anhydride is reacted with corticosterone under controlled conditions (temperature and pH) to yield corticosterone-21-hemisuccinate.

- Purification: The product is purified through techniques such as recrystallization or chromatography to achieve high purity levels suitable for pharmaceutical use .

Corticosterone-21-hemisuccinate has several applications, particularly in medical and research settings:

- Pharmaceutical Use: It is utilized as an anti-inflammatory agent in various formulations aimed at treating autoimmune diseases and inflammatory conditions.

- Research Tool: The compound serves as a reference standard in biochemical assays and studies involving glucocorticoid signaling pathways.

- Diagnostic

Studies on corticosterone-21-hemisuccinate have revealed its interactions with various biological systems:

- Glucocorticoid Receptors: It binds effectively to glucocorticoid receptors, similar to natural corticosteroids, mediating physiological responses.

- Drug Interactions: Research indicates potential interactions with other medications that affect steroid metabolism or receptor activity, necessitating careful consideration during co-administration .

These interactions underscore the importance of understanding its pharmacodynamics and pharmacokinetics for safe therapeutic use.

Corticosterone-21-hemisuccinate shares structural similarities with several other corticosteroids and their derivatives. Below are some compounds for comparison:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Corticosterone | C21H30O4 | Natural hormone; less soluble than hemisuccinate |

| Hydrocortisone 21-Hemisuccinate | C25H34O8 | Water-soluble; used for similar therapeutic applications |

| Dexamethasone | C22H29F2O5 | Potent anti-inflammatory; fluorinated derivative |

| Prednisolone | C21H28O5 | Synthetic derivative; widely used in therapy |

Corticosterone-21-hemisuccinate stands out due to its enhanced solubility and specific interactions with glucocorticoid receptors, making it particularly valuable in therapeutic contexts where rapid absorption is critical.